molecular formula C24H26N6O2 B2645205 1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 1105219-66-6

1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2645205
CAS No.: 1105219-66-6
M. Wt: 430.512
InChI Key: HROKIQNKHZPLOM-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Biological Activity

The compound 1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that integrates various pharmacophoric elements, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N7OC_{20}H_{25}N_7O with a molecular weight of 379.5 g/mol. The presence of a piperazine ring and a furan moiety suggests potential interactions with biological targets, particularly in the realms of antimicrobial and anti-inflammatory activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it showed high efficacy against Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics such as Imipenem and Nystatin in certain assays .
  • Anti-inflammatory Effects :
    • Utilizing the carrageenan-induced paw edema method, the compound exhibited notable anti-inflammatory properties. The inhibition percentage of inflammation was calculated using standard methodologies, indicating its potential as an anti-inflammatory agent comparable to Indomethacin .
  • Antifungal Activity :
    • The compound also displayed antifungal properties against Candida albicans, suggesting its utility in treating fungal infections .

Case Studies

A comprehensive study conducted by Abdel-Rahman et al. investigated various derivatives of triazole and pyridazine compounds, including the target molecule. The findings revealed:

  • Synthesis : The compound was synthesized through a multi-step process involving heterocyclization reactions.
  • Characterization : Characterization techniques such as FTIR, NMR, and mass spectrometry confirmed the structural integrity of the synthesized compounds.
  • Biological Assays : The biological activity was evaluated using standard protocols for antibacterial and antifungal testing.

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to standard drugs:

Activity TypeTest OrganismCompound EfficacyStandard DrugStandard Efficacy
AntibacterialStaphylococcus aureusHighImipenemModerate
AntibacterialEscherichia coliHighNalidixic AcidLow
AntifungalCandida albicansModerateNystatinHigh
Anti-inflammatoryCarrageenan-induced edemaSignificantIndomethacinSignificant

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with enzymes involved in inflammatory pathways and bacterial resistance mechanisms, further supporting its potential as a therapeutic agent.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-24(2,3)18-8-6-17(7-9-18)23(31)29-14-12-28(13-15-29)21-11-10-20-25-26-22(30(20)27-21)19-5-4-16-32-19/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROKIQNKHZPLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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